molecular formula C16H12N2O3 B1418517 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid CAS No. 1156900-81-0

2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid

Cat. No.: B1418517
CAS No.: 1156900-81-0
M. Wt: 280.28 g/mol
InChI Key: PGHQJDGBICXDIP-UHFFFAOYSA-N
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Description

2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic Acid (CAS 1156900-81-0) is a high-purity chemical compound with a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol . This cinnoline-derivative is supplied for research applications and should be stored at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to ensure stability . As a cinnoline-based scaffold, this compound is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. Researchers exploring kinase inhibitors or other small-molecule therapeutics may find this compound valuable as a key synthetic intermediate or building block. Handling should be conducted in accordance with good laboratory practices, including the use of appropriate personal protective equipment such as gloves, protective clothing, and eye protection to avoid skin contact or inhalation . This product is intended for laboratory research use only and is not classified as a pharmaceutical or medicinal agent. It is strictly for use by qualified professionals.

Properties

IUPAC Name

2-[(4-oxocinnolin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-9-17-18(14-8-4-3-7-13(14)15)10-11-5-1-2-6-12(11)16(20)21/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHQJDGBICXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of 2-Aminobenzoyl Derivatives with α,β-Unsaturated Carbonyls

Reaction Pathway:

  • Condensation of o-aminobenzoyl derivatives with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) under reflux conditions facilitates cyclization to form the cinnolinone core.
  • The key intermediate involves the formation of a quinoline-like structure, which is then oxidized or functionalized to introduce the 4-oxo group.

Typical Conditions:

Parameter Details
Solvent Ethanol or dimethylformamide (DMF)
Catalyst Polyphosphoric acid (PPA) or acetic acid
Temperature Reflux (~80–120°C)
Duration 4–8 hours

Research Findings:

  • The condensation reaction proceeds via nucleophilic attack of the amino group on the carbonyl, followed by cyclization and dehydration.
  • Oxidation steps, often using oxidizing agents like potassium permanganate or tert-butyl hydroperoxide, convert the dihydrocinnolinone to the 4-oxo derivative.

Cyclization of 2-Aminobenzamides with α-Haloketones

Reaction Pathway:

  • 2-Aminobenzamides react with α-haloketones (e.g., α-bromo ketones) under basic conditions to generate the cinnolinone ring system.
  • The process involves nucleophilic substitution followed by intramolecular cyclization.

Conditions and Data:

Parameter Details
Solvent Ethanol, acetic acid, or DMF
Base Sodium ethoxide or potassium carbonate
Temperature 60–100°C
Time 6–12 hours

Research Data:

  • The halogenated ketone acts as an electrophile, reacting with the amino group to form a β-haloketone intermediate.
  • Cyclization occurs via nucleophilic attack of the nitrogen on the carbonyl carbon, forming the cinnolinone ring.

Functionalization of the Methyl Group on the Cinnolinone

Reaction Pathway:

  • The methyl group attached to the cinnolinone core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium(VI) reagents.
  • Alternatively, methylation followed by oxidation can be employed to install the benzoic acid group at the methyl position.

Conditions:

Parameter Details
Oxidant Potassium permanganate (KMnO₄) or chromic acid
Solvent Water or acetone
Temperature 25–50°C
Duration 2–6 hours

Research Findings:

  • Oxidation of methyl groups on aromatic rings or heterocycles to carboxylic acids is well-documented, with KMnO₄ providing high yields under controlled conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield (%) Remarks
Condensation & Cyclization 2-Aminobenzoyl derivatives + α,β-unsaturated carbonyls Acid catalysts Ethanol/DMF Reflux 80–120°C 45–70 Versatile, high regioselectivity
Haloketone Cyclization 2-Aminobenzamides + α-haloketones Na₂CO₃ or K₂CO₃ Ethanol/Acetic acid 60–100°C 40–65 Efficient for ring closure
Oxidative Carboxylation Methyl cinnolinone derivatives KMnO₄ Water/acetone 25–50°C 50–75 Converts methyl to carboxylic acid

Notes on Research Findings

  • The condensation approach is favored for its simplicity and adaptability to various substituents, allowing for structural diversification.
  • Cyclization with haloketones provides a straightforward route to the core structure, especially when starting from readily available precursors.
  • Oxidation steps are critical for installing the benzoic acid functionality, often requiring careful control of oxidation conditions to prevent over-oxidation or degradation.
  • Purification typically involves recrystallization or chromatography, with yields ranging from 40% to 75% depending on the method and starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Research Findings

  • Structural Insights: The cinnolinone ring’s planar geometry may enhance DNA intercalation or protein binding compared to non-aromatic heterocycles (e.g., azetidinone) .
  • Antimicrobial Gaps: Unlike thiazolidinone/azetidinone analogs, the target compound’s biological profile remains underexplored, highlighting a research gap .
  • Synthetic Challenges : The methylene linker in the target compound may introduce steric hindrance during synthesis compared to simpler benzoxazine derivatives .

Data Tables

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Core Heterocycle Key Substituent Biological Activity
Target Compound Cinnolinone Methylene-benzoic acid Underexplored
SS1,4-azetidinone derivative Azetidinone (β-lactam) 4-Dimethylaminophenyl Anti-S. aureus (Gram +ve)
Benzoxathiine () Benzoxathiine Thiophen-2-yl Not reported
Benzoxazinone () Benzoxazinone Methyl-acetic acid Not reported

Table 2: Supplier and Commercial Data

Compound Suppliers CAS Number Notable Suppliers
Target Compound 6 Not provided AKOS009236395, ZINC35221529
Benzoxazinone () 1 899710-24-8 ChemDiv2_008506

Biological Activity

2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Name 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid
CAS Number 1156900-81-0
Molecular Formula C16H12N2O3
Molar Mass 280.28 g/mol
Density 1.32 g/cm³ (predicted)
Boiling Point 519.8 °C (predicted)
pKa 3.84 (predicted)

Antimicrobial Activity

Research has indicated that derivatives of cinnoline and benzoic acid exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific activity of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid against pathogens such as Staphylococcus aureus and Escherichia coli needs further exploration through in vitro studies.

Anticancer Potential

Cinnoline derivatives have been studied for their anticancer properties. In particular, compounds that interact with DNA or inhibit specific enzymes involved in cancer cell proliferation are of significant interest. Preliminary studies suggest that the target compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Study 1: Cytotoxicity Assay

A study was conducted to evaluate the cytotoxic effects of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in HeLa and MCF-7 cells, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Further investigation into the mechanism of action revealed that the compound may induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Research Findings

Recent literature highlights several key findings regarding the biological activity of similar compounds:

  • Antioxidant Activity : Many benzoic acid derivatives possess antioxidant properties, which may contribute to their overall biological activity.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
  • Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated enhanced efficacy in preclinical models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related benzoic acid derivatives typically involves multi-step protocols, including functional group introduction (e.g., cyano or methoxy groups) and coupling reactions. For example, outlines a synthesis strategy for a similar compound, emphasizing the use of precursors like methoxyphenoxy groups and cyclohexylamino intermediates. Optimization may involve adjusting reaction temperatures (e.g., 45°C for coupling steps ), solvent polarity, and catalytic systems. Purity can be monitored via HPLC (≥95% threshold, as in and ) .

Q. How can the structural identity of 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid be confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts (e.g., aromatic protons at δ 7–8 ppm, carbonyl groups at ~170 ppm) .
  • X-ray crystallography : Resolve the 3D structure, as demonstrated for a methanol-solvated benzoic acid derivative in , which confirmed hydrogen-bonding interactions and planar geometry .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, referencing PubChem data (e.g., ) .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

  • Methodological Answer : Benzoic acid derivatives often exhibit limited aqueous solubility due to hydrophobic aromatic cores. Strategies include:

  • Co-solvent systems : Use DMSO or ethanol-water mixtures (e.g., 10% DMSO in PBS) .
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) in basic buffers to enhance solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modification .

Advanced Research Questions

Q. How does 2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid interact with metabolic enzymes, and what are its major metabolites?

  • Methodological Answer : Metabolic profiling can be conducted using in vitro models (e.g., liver microsomes) and LC-MS/MS. details a metabolic map for a structurally similar compound, identifying Phase I metabolites (e.g., hydroxylation at the cinnolin ring) and Phase II conjugates (e.g., glucuronidation). Major metabolites may include oxidized derivatives at the methylene bridge or hydrolyzed benzoic acid fragments .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases or GPCRs), leveraging the compound’s planar structure for π-π stacking interactions .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with activity using datasets from PubChem BioAssay () .
  • MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Design a stability study with controlled parameters:

  • Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitoring degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (kk) and identify hydrolysis-sensitive sites (e.g., ester or amide linkages in analogs) .
  • Structural analogs : Compare with stabilized derivatives (e.g., ’s thioether-linked propionic acid) to isolate instability mechanisms .

Q. What strategies can elucidate the compound’s role in enzyme inhibition, particularly for kinases or hydrolases?

  • Methodological Answer :

  • Enzyme assays : Use fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases) to measure inhibition constants (KiK_i) .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., ’s methanol-solvated structure) to identify binding motifs .
  • SAR studies : Modify the cinnolin-4-one or benzoic acid moieties and assess activity changes (e.g., ’s cyano-group impact) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid
Reactant of Route 2
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2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid

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